

4-Chloro-2-methyl-2-butanol physical and chemical properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-methyl-2-butanol

Cat. No.: B021591

[Get Quote](#)

An In-depth Technical Guide to 4-Chloro-2-methyl-2-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of **4-Chloro-2-methyl-2-butanol** (CAS No. 1985-88-2). The information is intended to support researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Core Chemical and Physical Properties

4-Chloro-2-methyl-2-butanol is a halogenated tertiary alcohol.^{[1][2]} Its bifunctional nature, containing both a hydroxyl group and a chloro group, makes it a versatile intermediate in organic synthesis.^[1] The physical and chemical properties are summarized in the table below for easy reference.

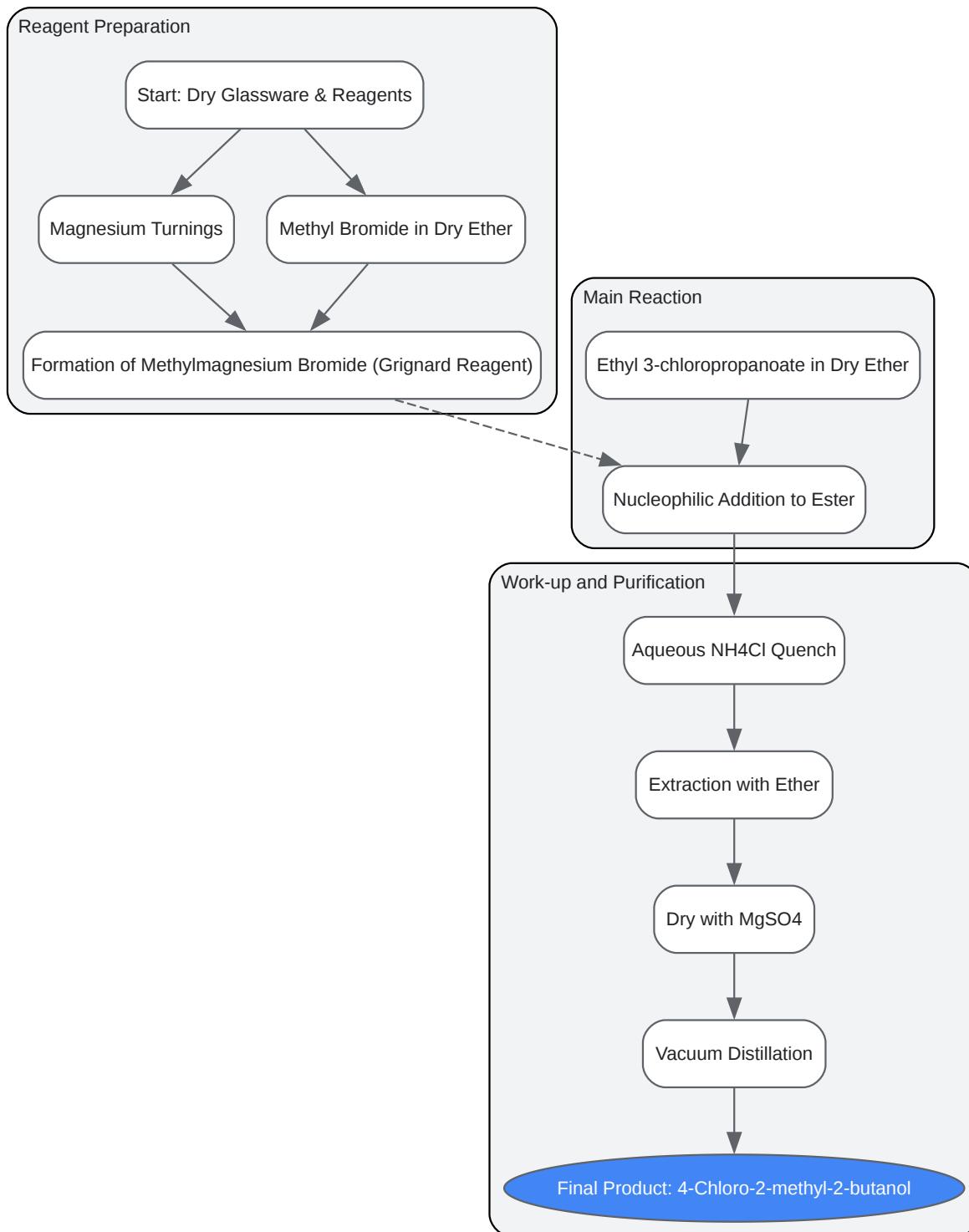
Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₁ ClO	[3]
Molecular Weight	122.59 g/mol	[4][5]
CAS Number	1985-88-2	[3]
Appearance	Liquid / Solid	[6][7]
Density	1.021 g/cm ³	[8]
Boiling Point	178.6 °C at 760 mmHg	[8]
Flash Point	81.4 °C	[8]
Refractive Index	1.438	[8]
Vapor Pressure	0.295 mmHg at 25°C	[8]
pKa (Predicted)	14.87 ± 0.29	[8]
Solubility	Soluble in Chloroform, Ethyl Acetate	[8]
Storage Temperature	2-8°C or -20°C	[6][8]
InChI	1S/C5H11ClO/c1-5(2,7)3-4-6/h7H,3-4H2,1-2H3	[4]
SMILES	CC(C)(O)CCCl	[4]

Synthesis and Reactivity

4-Chloro-2-methyl-2-butanol is a useful compound in organic synthesis.[9][10] A common synthetic route involves the Grignard reaction between ethyl 3-chloropropanoate and methylmagnesium bromide.[8]

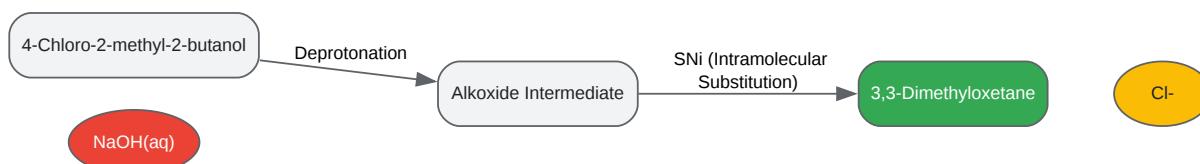
Grignard Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of **4-Chloro-2-methyl-2-butanol** via a Grignard reaction.

[Click to download full resolution via product page](#)**Caption:** Grignard synthesis workflow for **4-Chloro-2-methyl-2-butanol**.

Reactivity with Sodium Hydroxide

The reaction of 4-chloro-2-butanol (a closely related compound) with aqueous sodium hydroxide is dominated by intramolecular substitution (SNi), leading to the formation of an oxetane ring.^[11] This reaction highlights the potential for **4-Chloro-2-methyl-2-butanol** to undergo similar cyclization reactions.



[Click to download full resolution via product page](#)

Caption: Intramolecular substitution reaction pathway.

Spectroscopic Data and Analysis Protocols

Spectroscopic analysis is essential for the structural confirmation and purity assessment of **4-Chloro-2-methyl-2-butanol**. While specific spectra for this exact compound are not readily available in public databases, this section outlines the expected spectral features and provides generalized experimental protocols for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Data:

- Hydroxyl Proton (-OH): A broad singlet, chemical shift is concentration and solvent dependent.
- Methylene Protons (-CH₂-Cl): A triplet.
- Methylene Protons (-C-CH₂-): A triplet.

- Methyl Protons (-C(CH₃)₂): A singlet, integrating to 6 protons.

Expected ¹³C NMR Spectral Data:

- Quaternary Carbon (-C(CH₃)₂OH): Signal in the alcohol region.
- Methylene Carbon (-CH₂-Cl): Signal deshielded due to the chlorine atom.
- Methylene Carbon (-C-CH₂-): Aliphatic signal.
- Methyl Carbons (-C(CH₃)₂): Equivalent methyl groups will show a single signal.

Experimental Protocol: NMR Analysis

- Sample Preparation: Dissolve approximately 5-10 mg of the purified **4-Chloro-2-methyl-2-butanol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[\[7\]](#)
- Filtration: Filter the solution into a clean NMR tube to a height of about 4-5 cm.[\[7\]](#)
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 300 or 600 MHz).[\[12\]](#) Standard pulse programs like 'zg30' for ¹H are typically used.[\[7\]](#)
- Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

- O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹, characteristic of an alcohol.[\[6\]](#)
- C-H Stretch: Bands in the 2850-3000 cm⁻¹ region for aliphatic C-H bonds.
- C-O Stretch: A band in the 1000-1200 cm⁻¹ region.
- C-Cl Stretch: A band in the 600-800 cm⁻¹ region.[\[6\]](#)

Experimental Protocol: Liquid Film IR

- Sample Preparation: Since **4-Chloro-2-methyl-2-butanol** is a liquid at room temperature, it can be analyzed as a neat thin film.[4]
- Cell Assembly: Place one drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).[4][6] Place a second salt plate on top to create a thin liquid film between them. [4]
- Data Acquisition: Mount the plates in the sample holder of an FTIR spectrometer and acquire the spectrum.[5]
- Cleaning: After analysis, clean the salt plates thoroughly with a dry solvent like acetone and store them in a desiccator.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, which aids in its identification.

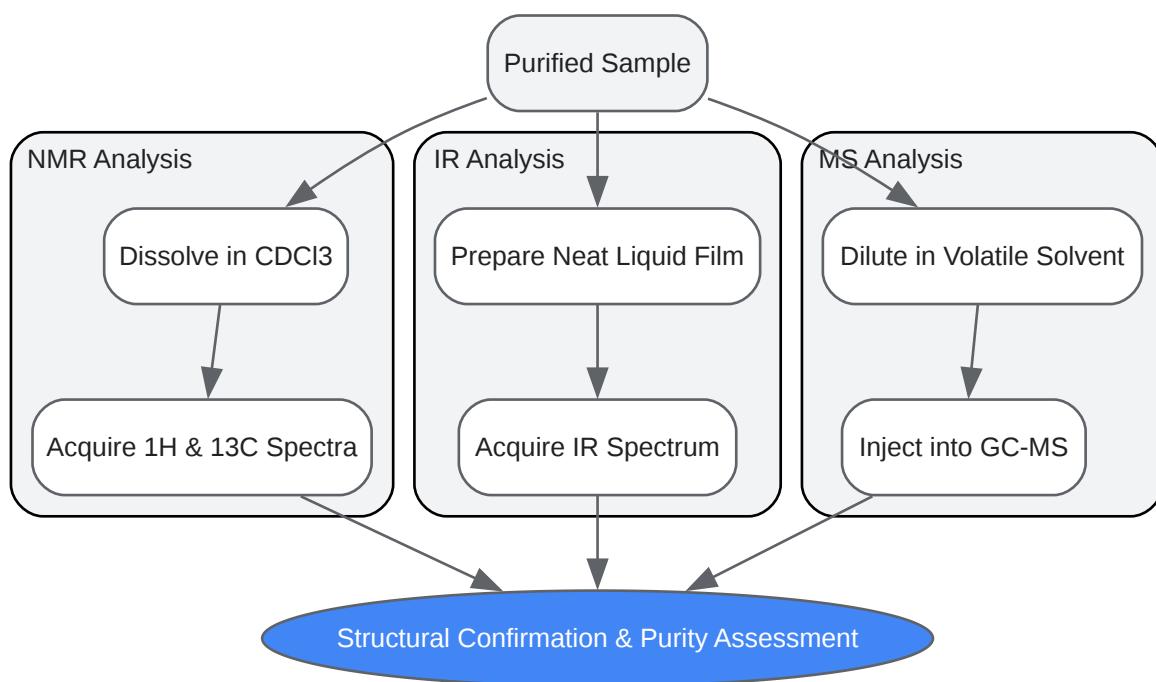
Expected Fragmentation Pattern:

- Molecular Ion (M⁺): A peak corresponding to the molecular weight (122.59). Due to the presence of chlorine, an M+2 peak with approximately one-third the intensity of the M⁺ peak is expected, corresponding to the ³⁷Cl isotope.[13]
- Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom is a common fragmentation pathway for alcohols.[14]
- Loss of Water: A peak corresponding to [M-18] due to the loss of a water molecule is also common for alcohols.[15]
- Loss of HCl: A peak corresponding to [M-36] from the elimination of HCl.

Experimental Protocol: GC-MS Analysis

- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.[16]

- **Injection:** Inject a small volume (e.g., 1 μ L) of the solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.
- **Ionization:** Use a standard ionization technique, such as Electron Impact (EI), which is common for small organic molecules.[15]
- **Data Analysis:** Analyze the resulting mass spectrum for the molecular ion peak and characteristic fragment ions.[17]



[Click to download full resolution via product page](#)

Caption: General experimental workflow for spectroscopic analysis.

Safety and Handling

4-Chloro-2-methyl-2-butanol is classified as a hazardous substance.[5] It is harmful if swallowed and causes serious eye damage.[18] It is also considered a combustible liquid.[5]

GHS Hazard Statements:

- H302: Harmful if swallowed.[5][7]
- H318: Causes serious eye damage.[5][7]

- H227: Combustible liquid.[[18](#)]

Precautionary Statements:

- P264: Wash skin thoroughly after handling.[[18](#)]
- P270: Do not eat, drink or smoke when using this product.[[18](#)]
- P280: Wear protective gloves/protective clothing/eye protection/face protection.[[18](#)]
- P301+P317: IF SWALLOWED: Get medical help.[[18](#)]
- P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[[18](#)]

Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[[19](#)][[20](#)] Store in a cool, dry place away from ignition sources.[[8](#)][[19](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Chloro-2-methyl-2-butanol | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. researching.cn [researching.cn]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. ursinus.edu [ursinus.edu]
- 6. homework.study.com [homework.study.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]
- 10. 4-Chloro-2-methyl-2-butanol | 1985-88-2 [chemicalbook.com]
- 11. 4-Chloro-2-methylbutan-2-ol | C5H11ClO | CID 547765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 17. htds.fr [htds.fr]
- 18. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 20. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Chloro-2-methyl-2-butanol physical and chemical properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021591#4-chloro-2-methyl-2-butanol-physical-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com